N-Methylacrylamide

Catalog No.
S604971
CAS No.
1187-59-3
M.F
C4H7NO
M. Wt
85.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methylacrylamide

CAS Number

1187-59-3

Product Name

N-Methylacrylamide

IUPAC Name

N-methylprop-2-enamide

Molecular Formula

C4H7NO

Molecular Weight

85.1 g/mol

InChI

InChI=1S/C4H7NO/c1-3-4(6)5-2/h3H,1H2,2H3,(H,5,6)

InChI Key

YPHQUSNPXDGUHL-UHFFFAOYSA-N

SMILES

CNC(=O)C=C

Synonyms

N-methylacrylamide

Canonical SMILES

CNC(=O)C=C

Organic Chemistry Research:

  • Synthesis of Polymers and Functional Materials: NMA can be readily polymerized to form poly(N-methylacrylamide) (PNMA), a versatile polymer used in various applications. PNMA can be further modified to introduce various functional groups, tailoring its properties for specific needs. For instance, PNMA finds application in drug delivery systems, hydrogels for tissue engineering, and as a component of photoresists used in microelectronics fabrication [].
  • Modification of Biomolecules: NMA can be used to modify biomolecules like proteins and peptides, improving their stability, solubility, and targeting properties. This modification can be crucial for studying protein-protein interactions, developing targeted drug delivery systems, and designing biocompatible materials [].

Neuroscience Research:

  • Neurotransmitter Studies: NMA shares structural similarities with the neurotransmitter N-methyl-D-aspartate (NMDA). Researchers use NMA to study the role of NMDA receptors in various neurological processes, including learning, memory, and pain perception. NMA application allows investigation of receptor activation, signaling pathways, and the potential development of therapeutic drugs targeting these receptors [].

Environmental Science Research:

  • Biodegradation Studies: NMA serves as a model substrate for studying microbial degradation processes. Researchers use it to understand how microorganisms break down various organic compounds, contributing to knowledge on environmental remediation and bioremediation strategies [].

Toxicology Research:

  • Toxicity Assessment: NMA exhibits mild toxicity, making it a valuable tool for studying cellular responses to various stresses. Researchers use NMA to investigate mechanisms of cell death, genotoxicity (potential to damage genetic material), and the development of protective mechanisms against various toxicants [].

N-Methylacrylamide is an organic compound with the molecular formula C5_5H9_9NO and a molecular weight of approximately 99.1311 g/mol. It is classified as an α, β-unsaturated carbonyl compound, characterized by a double bond between the first and second carbon atoms and a carbonyl group (C=O) adjacent to it. The structure of N-Methylacrylamide features a methyl group attached to the nitrogen atom of the acrylamide functional group, which distinguishes it from other acrylamides. This compound is known for its reactivity in various chemical processes, particularly in polymerization reactions and Michael-type additions due to its electrophilic nature .

  • Polymerization: This compound can be polymerized to form poly(N-methylacrylamide), a polymer with applications in drug delivery and tissue engineering. The polymerization process typically involves free radical initiators that lead to chain growth reactions, resulting in high molecular weight polymers .
  • Michael Addition: N-Methylacrylamide participates in Michael-type addition reactions where nucleophiles attack the electrophilic carbon of the acrylamide moiety. This reaction is fundamental in synthesizing various derivatives and modifying existing compounds .
  • Hydrolysis: Under certain conditions, N-Methylacrylamide can hydrolyze to yield N-methylacrylic acid, especially in the presence of water and heat, which can impact its stability and reactivity in formulations .

N-Methylacrylamide exhibits biological activity that has been explored in various contexts:

  • Enzyme Modification: It has been shown to modify glycolytic enzymes, potentially affecting metabolic pathways. This modification can alter enzyme kinetics and activities, providing insights into metabolic regulation .
  • Toxicology Studies: Research indicates that N-Methylacrylamide may have toxicological implications, particularly concerning its potential effects on human health when exposed through occupational or environmental routes. Studies have suggested that it could form adducts with biomolecules, leading to cellular dysfunction .

Several methods exist for synthesizing N-Methylacrylamide:

  • Direct Amide Formation: One common synthesis route involves reacting acrylic acid or its derivatives with methylamine. This method typically requires controlled conditions to avoid side reactions and ensure high purity of the product .
  • Mannich Reaction: Another approach employs the three-component Mannich reaction involving formaldehyde, methylamine, and an appropriate carbonyl compound. This method allows for the introduction of various substituents on the acrylamide backbone, leading to diverse derivatives .
  • Acid Chloride Method: N-Methylacrylamide can also be synthesized through the reaction of an acid chloride with methylamine in the presence of a base. This method is advantageous for producing high yields and purities under mild conditions .

N-Methylacrylamide finds applications across various fields:

  • Polymer Science: It is widely used as a monomer in polymer synthesis, particularly in creating hydrogels and other functional materials for biomedical applications such as drug delivery systems and tissue scaffolds.
  • Coatings and Adhesives: Its reactivity makes it suitable for formulating coatings and adhesives that require specific mechanical properties and durability.
  • Chemical Intermediates: N-Methylacrylamide serves as an intermediate for synthesizing other chemical compounds used in pharmaceuticals and agrochemicals .

Interaction studies involving N-Methylacrylamide focus on its reactivity with biological molecules:

  • Protein Interactions: Research has indicated that N-Methylacrylamide can interact with proteins through covalent bonding, potentially altering their structure and function. Such interactions are crucial for understanding its biological implications.
  • Metabolic Pathways: Studies have explored how N-Methylacrylamide affects metabolic pathways by modifying key enzymes involved in glycolysis and other metabolic processes, highlighting its potential as a metabolic regulator or disruptor .

N-Methylacrylamide shares structural similarities with other compounds but possesses unique characteristics that differentiate it:

Compound NameMolecular FormulaKey Features
AcrylamideC3_3H5_5NOBasic acrylamide structure without methyl substitution
N,N-DimethylacrylamideC5_5H9_9NContains two methyl groups on nitrogen
N-MethylolacrylamideC5_5H9_9NHydroxymethyl derivative of acrylamide
n-Allyl-n-methylacrylamideC7_7H11_11NOContains an allyl group enhancing reactivity

N-Methylacrylamide's unique feature is its methyl substitution on the nitrogen atom, which influences its reactivity profile compared to other acrylamides. This substitution enhances its solubility and alters its interaction with biological systems, making it a valuable compound in both industrial applications and research settings.

XLogP3

0.1

UNII

6728C288M3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

1187-59-3

Wikipedia

N-methylacrylamide

General Manufacturing Information

2-Propenamide, N-methyl-: ACTIVE

Dates

Modify: 2023-08-15

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